An In-Depth Technical Guide to Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
An In-Depth Technical Guide to Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Introduction: Unveiling a Versatile Heterocyclic Scaffold
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative that serves as a highly valuable and versatile building block in modern synthetic chemistry. The pyrazole core is a privileged scaffold, appearing in a multitude of biologically active compounds, from pharmaceuticals to advanced agrochemicals.[1] This specific molecule is distinguished by a strategic arrangement of functional groups: a reactive chlorine atom at the 5-position, an N-methyl group that imparts specific solubility and metabolic stability characteristics, and an ethyl carboxylate handle at the 3-position, which is ripe for chemical modification.
This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. The insights presented herein are tailored for researchers, scientists, and drug development professionals who seek to leverage this compound's unique characteristics for the design and synthesis of novel molecules.
Section 1: Physicochemical and Spectroscopic Profile
The precise physical and chemical properties of a compound are foundational to its application in research. These characteristics dictate solubility, reactivity, and appropriate analytical methods for characterization.
Physicochemical Data
The following table summarizes the key computed and known properties for ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate and closely related analogues.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem |
| Molecular Weight | 188.61 g/mol | [2] |
| Appearance | Expected to be a white to light yellow crystalline powder or solid | [3] |
| CAS Number | Data not readily available for this specific isomer. Related compounds have distinct identifiers. | - |
| Predicted XLogP3 | 1.6 | [2] |
| Monoisotopic Mass | 188.0352552 Da | [2] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. | General Chemical Knowledge |
Spectroscopic Signatures
Structural confirmation is paramount. The expected spectroscopic data provides a fingerprint for the molecule's identity and purity.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a sharp singlet for the N-methyl group around 3.8-4.0 ppm, and a singlet for the pyrazole ring proton (C4-H) around 6.5-7.0 ppm.[1][4]
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¹³C NMR: The carbon spectrum will confirm the presence of all 7 unique carbon atoms, including the ester carbonyl (~160-165 ppm) and the carbons of the pyrazole ring.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch from the ester group around 1720-1740 cm⁻¹, C-Cl stretching vibrations, and C=N/C=C stretching from the pyrazole ring.[1]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Section 2: Synthesis and Mechanistic Rationale
A robust and reproducible synthetic route is critical for accessing sufficient quantities of the target compound for research and development. A common and logical approach involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Workflow
The synthesis can be logically approached via a cyclocondensation reaction to form the pyrazole core, followed by a regioselective chlorination step.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from established procedures for synthesizing substituted pyrazoles.[5][6]
Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
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To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask under a nitrogen atmosphere, add diethyl 2-oxobutanedioate (1.0 equivalent) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
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Add methylhydrazine (1.0 equivalent) dropwise, ensuring the temperature does not exceed 25°C.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 2M HCl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroxy pyrazole intermediate.
Causality Insight: The use of sodium ethoxide facilitates the initial enolate formation, which is crucial for the subsequent condensation with methylhydrazine. Methylhydrazine is chosen specifically to install the required N-methyl group on the pyrazole ring.
Step 2: Chlorination to Yield Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
-
To the crude ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0°C.
-
Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Trustworthiness & Validation: This two-step process is self-validating. The intermediate hydroxy pyrazole can be isolated and characterized to confirm the successful formation of the core ring structure before proceeding. The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 1.
Section 3: Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the reactivity of its key functional groups, which allows for its elaboration into a diverse array of more complex molecules.
Caption: Key derivatization reactions of the title compound.
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Nucleophilic Aromatic Substitution (SₙAr) at the C5-Position: The electron-withdrawing nature of the pyrazole ring and the ester group activates the C5-chloro substituent for displacement by various nucleophiles. This is arguably the most powerful transformation for this scaffold, enabling the introduction of amines, thiols, and alkoxides to generate libraries of new compounds for structure-activity relationship (SAR) studies.
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Ester Hydrolysis: Saponification of the ethyl ester with a base (e.g., NaOH or LiOH) readily yields the corresponding carboxylic acid.[3] This carboxylic acid is a key intermediate itself, often used for forming amide bonds with various amines, a common step in the synthesis of bioactive molecules.[7]
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Amidation: The ethyl ester can be directly converted into amides by heating with amines, sometimes requiring catalysis. This provides a direct route to pyrazole-3-carboxamides, a structural motif found in numerous pharmaceuticals.
Section 4: Applications in Research and Development
The structural features of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate position it as a valuable intermediate in several high-value research areas.
-
Pharmaceutical Development: Pyrazole-containing molecules have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][8] This compound serves as an ideal starting point for synthesizing analogues of known drugs or exploring novel chemical space. For instance, the synthesis of pyrazole carboxamides as kinase inhibitors is a prominent strategy in oncology drug discovery.
-
Agrochemical Synthesis: Closely related pyrazole carboxylic acids are known to possess potent herbicidal activity.[3] This molecule is a direct precursor to compounds that could be screened for new herbicidal, fungicidal, or insecticidal properties. The tebufenpyrad and tolfenpyrad insecticides, for example, are based on a pyrazole carboxamide core.[9]
-
Advanced Materials: Heterocyclic compounds, including pyrazoles, are being investigated for their applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and functional polymers. The reactivity of this scaffold allows for its incorporation into larger macromolecular structures.
Section 5: Safety, Handling, and Storage
-
Hazard Identification: Compounds of this class are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]
-
Handling Precautions:
-
Storage:
-
Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[10]
References
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- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
- TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- Benchchem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- Autech Industry Co.,Ltd. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0.
- Ali, M. A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
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